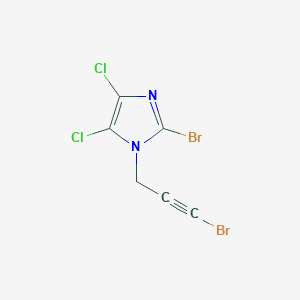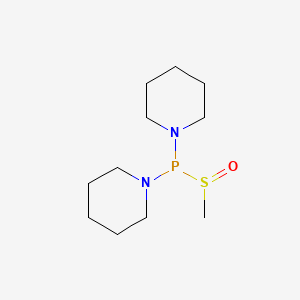
2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole typically involves multi-step organic reactions. One common method includes the halogenation of an imidazole precursor followed by the introduction of the bromoprop-2-yn-1-yl group. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering the oxidation state of the compound.
Addition Reactions: The alkyne group in the bromoprop-2-yn-1-yl moiety can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Catalysts: Palladium or platinum catalysts are often employed in addition reactions involving the alkyne group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce imidazole N-oxides.
Scientific Research Applications
Chemistry: In chemistry, 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure can be modified to interact with specific biological targets, aiding in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where halogenated imidazoles have shown efficacy.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
- 2-Bromo-1-(3-bromoprop-2-yn-1-yl)-4,5-dichloro-1H-imidazole
- 1-(3-bromoprop-2-ynyl)piperidine
- (Z)-(2-bromoprop-1-en-1-yl)benzene
Comparison: Compared to similar compounds, this compound is unique due to the presence of both bromine and chlorine atoms on the imidazole ring. This dual halogenation enhances its reactivity and potential for forming diverse chemical bonds. Additionally, the alkyne group provides a site for further functionalization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
143485-93-2 |
|---|---|
Molecular Formula |
C6H2Br2Cl2N2 |
Molecular Weight |
332.80 g/mol |
IUPAC Name |
2-bromo-1-(3-bromoprop-2-ynyl)-4,5-dichloroimidazole |
InChI |
InChI=1S/C6H2Br2Cl2N2/c7-2-1-3-12-5(10)4(9)11-6(12)8/h3H2 |
InChI Key |
BYRQENOAIILZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CBr)N1C(=C(N=C1Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)

![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)

![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)


![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
